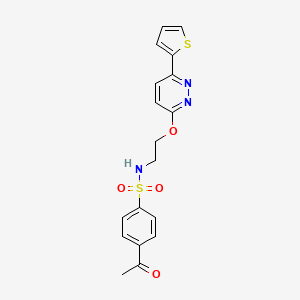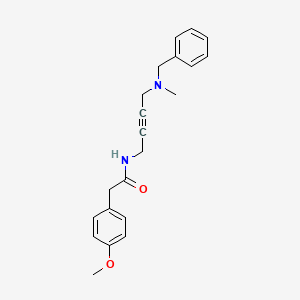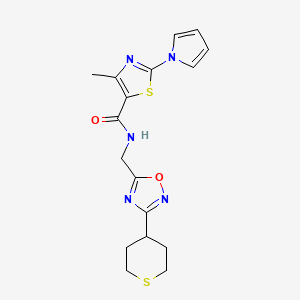
2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol, also known as 4-chloro-N-(3-piperidinyl)benzeneethanamine, is a synthetic compound commonly used in laboratory experiments. It is a member of the piperidine class of compounds, which are known for their wide range of biological activities. This compound has been studied extensively for its potential applications in drug discovery, as well as its biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
- Researchers have synthesized and characterized various compounds structurally related to "2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol", exploring their crystal structures and molecular configurations. These studies often involve detailed spectroscopic techniques and X-ray crystallography for structural determination (B. Benakaprasad et al., 2007), (S. B. B. Prasad et al., 2008).
Fungicidal and Antibacterial Activity
- Some compounds similar to "2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol" have been evaluated for their fungicidal and antibacterial activities. These studies indicate the potential use of such compounds in pharmacological and agrochemical applications (A. Kuzenkov & V. V. Zakharychev, 2009), (Ram C. Merugu et al., 2010).
Potential in Drug Discovery
- Research indicates the potential of structurally related compounds in drug discovery, particularly as ligands for specific receptors. For example, compounds with similar structural elements have been studied for their affinity and selectivity at human dopamine receptors, suggesting their relevance in the development of new pharmacological agents (M. Rowley et al., 1997).
Chemical Reactions and Synthesis Techniques
- There's ongoing research into the chemical reactions involving compounds with similar structural components. This includes studies on synthetic routes, reaction mechanisms, and the development of new synthesis techniques, which are essential for advancing chemical and pharmaceutical industries (B. Alcaide et al., 2015), (F. Latif et al., 2003).
Structural and Theoretical Analysis
- Detailed structural and theoretical analyses of related compounds provide insights into their molecular properties, stability, and reactivity. Such studies are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different fields (Ahmed M. Abuelela et al., 2021).
特性
IUPAC Name |
2-(4-chlorophenyl)-1-piperidin-3-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-10(4-6-12)8-13(16)11-2-1-7-15-9-11/h3-6,11,13,15-16H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLIQDBZEYQRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(piperidin-3-yl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2833687.png)

![2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole](/img/structure/B2833690.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2833692.png)



![4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile](/img/structure/B2833700.png)

![4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2833703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2833704.png)
![3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B2833708.png)